molecular formula C6H6N2O2 B098634 2-Methyl-6-nitropyridine CAS No. 18368-61-1

2-Methyl-6-nitropyridine

Cat. No. B098634
CAS RN: 18368-61-1
M. Wt: 138.12 g/mol
InChI Key: DEEYZLKYZZUQPC-UHFFFAOYSA-N
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Description

2-Methyl-6-nitropyridine is a compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) attached to a pyridine ring. The pyridine ring is a heterocyclic aromatic compound with a nitrogen atom replacing one of the carbon atoms. The methyl group (-CH3) and the nitro group are substituents on the pyridine ring, which can significantly alter the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of various nitropyridine derivatives, including those with methyl groups, has been explored in several studies. For instance, the synthesis of methyl-2- and 3-nitropyridinecarboxamides has been reported, highlighting the importance of the position of the hydrogen atom adjacent to the nitro function for anticoccidial activity . Additionally, the synthesis of nitrosylruthenium complexes containing nitropyridine ligands has been described, demonstrating the versatility of nitropyridines in coordination chemistry .

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using quantum chemical calculations and spectroscopic methods. Density Functional Theory (DFT) has been employed to optimize the geometry and analyze the vibrational frequencies of these compounds . The influence of different substituents on the pyridine ring, such as the methyl group, has been investigated to understand their effects on the molecular conformation and stability .

Chemical Reactions Analysis

Nitropyridines can participate in various chemical reactions due to the presence of reactive functional groups. The nitro group is a key functional group that can undergo reduction to form amines or participate in electrophilic substitution reactions. The methyl group can also influence the reactivity of the pyridine ring by providing steric hindrance or electron-donating effects, which can affect the outcome of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-6-nitropyridine derivatives are closely related to their molecular structure. The presence of the nitro and methyl groups can affect properties such as solubility, melting point, and reactivity. Spectroscopic techniques like FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy have been used to characterize these compounds and provide insights into their electronic properties, such as HOMO and LUMO energies . The molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analysis have been used to identify the electron density distribution and reactive sites within the molecule .

Scientific Research Applications

Vibrational Spectroscopic Studies

2-Methyl-6-nitropyridine and its derivatives have been extensively studied using vibrational spectroscopy methods like FT-IR and FT-Raman. These studies, often employing density functional theory (DFT), provide insights into the molecular structure, vibrational assignments, and the relative orientation of functional groups in these compounds. For instance, Karnan, Balachandran, and Murugan (2012) investigated the vibrational spectra of 3-hydroxy-6-methyl-2-nitropyridine using DFT, revealing details about molecular stability and bond strength (Karnan, Balachandran, & Murugan, 2012).

Molecular and Crystal Structure Analysis

The molecular and crystal structures of nitropyridine derivatives, including 2-methyl-6-nitropyridine, have been a subject of research, using methods like X-ray crystallography and DFT calculations. Studies such as those by Bryndal et al. (2012) have determined the crystal structures and provided insights into the stabilizing interactions, such as hydrogen bonds, within these compounds (Bryndal et al., 2012).

Quantum Chemical Studies

Quantum chemical studies are crucial in understanding the electronic and molecular properties of 2-methyl-6-nitropyridine derivatives. For example, Sivaprakash et al. (2019) conducted quantum chemical calculations to explore the energy, molecular structure, and vibrational analysis of 2-amino-3-methyl-5-nitropyridine. This study provides detailed insights into intramolecular charge transfer and electronic properties (Sivaprakash, Prakash, Mohan, & Jose, 2019).

Chemical Synthesis and Reactions

The synthesis and reactions of 2-methyl-6-nitropyridine and its analogs have been explored in various studies. For instance, Matsumura, Ariga, and Ohfuji (1970) investigated the Reissert-Kaufmann-type reaction involving substituted N-methoxy-4-nitropyridinium methylsulfates, providing new routes for the preparation of nitropyridinecarboxylic acids (Matsumura, Ariga, & Ohfuji, 1970).

Microbial Transformation

The biotransformation of 2-methyl-6-nitropyridine derivatives is another area of research interest. Tully et al. (2012) studied the microbial transformation of 2-amino-4-methyl-3-nitropyridine, identifying various biotransformation products and exploring the process parameters for improving yield and productivity (Tully, Liu, Huang, Ye, Patel, & Goswami, 2012).

Spectroscopic Investigations and Electronic Structure

Studies like those conducted by Arjunan et al. (2012) involve the spectroscopic analysis of nitropyridine derivatives to understand their vibrational, electronic, and structural properties. Such research is vital for comprehending the electronic interactions and reactivity of these compounds (Arjunan, Saravanan, Marchewka, & Mohan, 2012).

Safety And Hazards

2-Methyl-6-nitropyridine may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Nitropyridines, including 2-Methyl-6-nitropyridine, have received particular interest due to their accentuated oxidizing properties, high polarity, and their versatility as simultaneous charge donors and acceptors . These properties have qualified these compounds to be widely used in various fields of applications . The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years .

properties

IUPAC Name

2-methyl-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-3-2-4-6(7-5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEYZLKYZZUQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305469
Record name 2-Methyl-6-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-nitropyridine

CAS RN

18368-61-1
Record name 2-Methyl-6-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18368-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methyl-6-nitropyridine
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Record name 2-Nitro-6-picoline
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Record name 2-Methyl-6-nitropyridine
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Record name 2-Methyl-6-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R Dummel, H Mosher - The Journal of Organic Chemistry, 1959 - ACS Publications
During the study of possible synthetic routes to a pyridine analog of Chloromycetin2 3several nitropyridine derivatives were prepared. 5-Nitropyri-dine-2-carboxaldehyde was prepared …
Number of citations: 23 pubs.acs.org
LD Smirnov, RE Lokhov, VP Lezina, BE Zaitsev… - Bulletin of the Academy …, 1969 - Springer
… We obtained 3 g (89%) of 3-methoxy-2-methyl-6-nitropyridine, mp 101.5-103 Found: C 49.86; 49.78; H 4.08; 4.12%. CTHsN203. Calculated: C 50.00, H 4.16%. …
Number of citations: 3 link.springer.com
F Pietra, D Vitali - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… activated nitro-aromatic compounds with thionyl chloride or phosphoryl chloride.lb The success of these reactions and the easy replacement of the nitro-group of 2-methyl-6-nitropyridine…
Number of citations: 18 pubs.rsc.org
J Tang, J Kong, H Xu, ZJ Jiang, Y She… - The Journal of …, 2023 - ACS Publications
Silver-catalyzed deuteration of nitroaromatics has been achieved using D 2 O as the deuterium source. Distinct from the well-established directing group-guided hydrogen-isotope …
Number of citations: 1 pubs.acs.org
T Li, F Song, Y Bai, F Wu, M Ruan, Y Cao… - ACS ES&T …, 2023 - ACS Publications
… quinoline (C 9 H 7 N), 2-methyl-6-nitropyridine (C 6 H 6 N 2 O … By contrast, the emission intensity of 2-methyl-6-nitropyridine … the primary source of 2-methyl-6-nitropyridine. The emission …
Number of citations: 3 pubs.acs.org
B Kohl, E Sturm, J Senn-Bilfinger… - Journal of medicinal …, 1992 - ACS Publications
[(Pyridylmethyl) sulfinyl] benzimidazoles 1 (PSBs) are a class of highly potentantisecretory (H+, K+)-ATPase inhibitors which need to be activated by acid to formtheir active principle, the …
Number of citations: 109 pubs.acs.org
A Thakuri, M Banerjee, A Chatterjee - Iscience, 2022 - cell.com
Aromatic azo dyes are of immense commercial importance, and the development of greener routes for their synthesis is imperative due to current environmental concerns. In the present …
Number of citations: 4 www.cell.com
C Bourgard, D Rodríguez-Hernández, A Rudenko… - Antibiotics, 2022 - mdpi.com
Antibiotic resistance among bacteria is a growing global challenge. A major reason for this is the limited progress in developing new classes of antibiotics active against Gram-negative …
Number of citations: 4 www.mdpi.com
SH Nazari - 2019 - search.proquest.com
The abstract is the summary of three different projects all centered around the general idea of catalysis which is the general theme of research in the Michaelis laboratory. The first …
Number of citations: 5 search.proquest.com

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